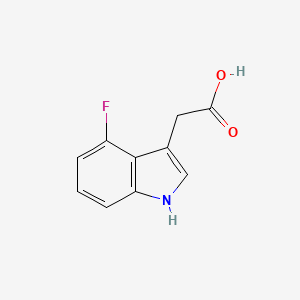

2-(4-fluoro-1H-indol-3-yl)acetic Acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQZALKPPLUCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431039 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89434-03-7 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Investigations of 2 4 Fluoro 1h Indol 3 Yl Acetic Acid Derivatives

In Vitro Pharmacological Assessment

Cell-Based Assays for Antiproliferative Activity

Derivatives of indole-3-acetic acid have been evaluated for their potential as anticancer agents. The fluorinated prodrug, 5-fluoroindole-3-acetic acid, demonstrates significant cytotoxic activity against various human and rodent tumor cell lines when activated by horseradish peroxidase. nih.gov This activation leads to the formation of cytotoxic products. nih.govnih.gov In the absence of the activating enzyme, the compound alone shows no toxicity. nih.gov The combination of the fluorinated prodrug and peroxidase has shown potent cytotoxic effects in cell lines such as human breast (MCF7) and colon (HT29) tumor cells. nih.gov

Indole-based compounds, more broadly, have been identified as a privileged scaffold in the discovery of anticancer drugs. nih.gov For instance, certain indole-aryl amide derivatives have shown good activity against a panel of tumor cell lines including those for the colon (HT29), cervix (HeLa), breast (MCF7), and prostate (PC-3). nih.govunibo.it Nortopsentin analogues, which are bis-indolyl alkaloids, have also demonstrated significant antiproliferative effects against a full panel of approximately 60 human tumor cell lines, with GI50 values ranging from the low micromolar to the nanomolar level. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Indole (B1671886) Acetic Acid Derivatives

| Derivative Class | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Fluoroindole-3-acetic acid (with HRP) | MCF7 | Breast Adenocarcinoma | Potent Cytotoxicity | nih.gov |

| 5-Fluoroindole-3-acetic acid (with HRP) | HT29 | Colorectal Adenocarcinoma | Potent Cytotoxicity | nih.gov |

| 5-Fluoroindole-3-acetic acid (with HRP) | CaNT | Murine Carcinoma | Potent Cytotoxicity | nih.gov |

| 5-Fluoroindole-3-acetic acid (with HRP) | T24 | Bladder Carcinoma | Resistant | nih.gov |

| Indole-aryl amides | PC-3 | Prostate Cancer | Active (IC50 = 2.13 µM) | nih.gov |

| Nortopsentin analogues | NCI-60 Panel | Various | GI50 in µM to nM range | nih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., myeloperoxidase, α-glucosidase, ectonucleotidases)

The therapeutic potential of 2-(4-fluoro-1H-indol-3-yl)acetic acid derivatives extends to their ability to inhibit specific enzymes involved in disease pathology.

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. nih.govnih.govresearchgate.net Many of these synthesized compounds showed more potent inhibition of α-glucosidase than the reference drug, acarbose. nih.govnih.govresearchgate.net Kinetic studies revealed that the most active compounds acted as reversible and mixed-type inhibitors of the enzyme. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 3d | 49.89 ± 1.16 | nih.govnih.gov |

| Compound 3f | 35.83 ± 0.98 | nih.govnih.gov |

| Compound 3i | 56.87 ± 0.42 | nih.govnih.gov |

| Acarbose (Reference) | 569.43 ± 43.72 | nih.govnih.gov |

Ectonucleotidase Inhibition: Ectonucleotidases are enzymes whose overexpression in a tumor environment can lead to increased levels of adenosine, which promotes tumor development and immune evasion. researchgate.net A novel class of indole acetic acid sulfonate derivatives has been synthesized and found to be potent inhibitors of several human ectonucleotidases. researchgate.netnih.gov The inclusion of a fluorine atom at the para position of a substituent group was shown to enhance the inhibitory activity against human ecto-5'-nucleotidase (h-e5′NT), which is attributed to the electronegative effect of fluorine. nih.gov

Table 3: Ectonucleotidase Inhibition by an Indole Acetic Acid Sulfonate Derivative

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5c (para-fluoro substituted) | h-e5′NT | 0.37 | nih.gov |

Receptor Binding Assays (e.g., Estrogen Receptor-α, Cannabinoid Receptor 1, CRTH2)

Derivatives of this scaffold have been investigated for their ability to bind to and modulate the activity of various receptors implicated in a range of physiological and pathological processes.

Estrogen Receptor-α (ERα): The introduction of a fluorine atom into steroid structures has been studied for its effect on estrogen receptor binding. In a study of fluorinated 16α-iodoestradiols, the 4-fluoro analogue demonstrated a higher binding affinity for estrogen receptors compared to the 2-fluoro analogue. nih.gov This suggests that the position of fluorine substitution can significantly influence receptor interaction. nih.gov

Cannabinoid Receptor 1 (CB1): Antagonism of the CB1 receptor has been a target for treating obesity, though central nervous system side effects have been a challenge. nih.govnih.gov Research has focused on developing peripherally restricted CB1 antagonists to mitigate these effects. nih.govnih.gov While specific data on this compound derivatives is not detailed, related structures have been explored. For example, a urea (B33335) derivative (17a) based on a different scaffold was identified as a potent CB1 antagonist with a K-e of 2.4 nM and good selectivity over the CB2 receptor. nih.gov

CRTH2 Receptor: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin (B15479496) D2 and is linked to allergic and inflammatory diseases like asthma. nih.govebi.ac.uk Families of indole-1-sulfonyl-3-acetic acids and isoquinolinone indole acetic acids have been developed as potent and selective CRTH2 antagonists. nih.govnih.gov These compounds represent potential starting points for novel treatments for inflammatory conditions. nih.govebi.ac.uk

Antimicrobial Efficacy (e.g., antibacterial, antifungal, antitubercular, antiviral)

The indole nucleus is a common feature in compounds with a broad spectrum of antimicrobial activities.

Antitubercular Activity: Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. nih.gov A series of indole-based spirothiazolidinones were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Compounds with a phenyl substituent on the spiro ring showed significant antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 3.9 µM. researchgate.net

Antiviral Activity: The same series of indole-spirothiazolidinone derivatives was also screened for antiviral properties. researchgate.net Four of the compounds were found to be moderately active against several RNA viruses, including Punta Toro virus, yellow fever virus, and Sindbis virus, when tested in Vero cells. researchgate.net The most potent effect was observed with a compound methylated at two positions on the spirothiazolidinone system. researchgate.net

Table 4: Antimicrobial Activity of Indole-Spiro-Thiazolidinone Derivatives

| Activity Type | Pathogen/Virus | Result (MIC or EC50) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis H37Rv | 3.9 µM and 7.8 µM | researchgate.net |

| Antiviral | Punta Toro Virus | EC50 range: 1.9–12 µM | researchgate.net |

| Antiviral | Yellow Fever Virus | EC50 range: 1.9–12 µM | researchgate.net |

| Antiviral | Sindbis Virus | EC50 range: 1.9–12 µM | researchgate.net |

Anti-inflammatory and Analgesic Potential

The core indole-3-acetic acid (IAA) structure has demonstrated anti-inflammatory properties. In studies using RAW264.7 macrophage cells, IAA was found to significantly reduce the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govmdpi.com The mechanism for this effect involves the mitigation of the nuclear translocation of NF-κB p65 and the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory functions. nih.govmdpi.com

Furthermore, a key strategy in developing safer anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov This approach aims to reduce the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by simultaneously targeting two major pathways in the arachidonic acid cascade. nih.govd-nb.info The development of dual inhibitors represents a promising avenue for creating more effective and better-tolerated treatments for inflammatory diseases. nih.gov

Antioxidant Activity Evaluation

Oxidative stress is a key factor in the pathogenesis of numerous diseases. The parent compound, indole-3-acetic acid (IAA), has been shown to possess direct antioxidant capabilities. nih.govmdpi.com In studies with LPS-stimulated macrophages, IAA significantly lessened the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govmdpi.com Research suggests that this effect is due to a direct scavenging action on free radicals, a mechanism that appears to be independent of its anti-inflammatory HO-1 induction pathway. nih.govmdpi.com This intrinsic ability to neutralize free radicals highlights another potential therapeutic benefit of the indole acetic acid scaffold. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the pharmacological and biological investigations of This compound and its derivatives that aligns with the requested detailed outline.

Extensive searches for in vivo mechanistic and efficacy studies, including preclinical animal models, pharmacodynamic biomarker assessments, and analyses of physiological and biochemical responses related to this specific compound, did not yield any relevant research findings. Similarly, investigations into its role in plant physiology, such as its auxin-like activity, effects on plant growth regulation, or its capacity to induce plant immune responses, have not been reported in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on “this compound” strictly adhering to the provided outline, as the primary research data for these specific topics are not available in the public domain.

Mechanistic Elucidation and Molecular Target Identification

Investigation of Cellular Pathways and Signaling Cascades

A critical first step in characterizing the biological effects of 2-(4-fluoro-1H-indol-3-yl)acetic acid would be to identify the cellular pathways it modulates. High-throughput screening using various cell lines could reveal its impact on key signaling cascades involved in cell proliferation, differentiation, and survival. For instance, studies on general acetic acid have shown its ability to affect pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in yeast. Investigating whether this compound influences MAPK pathways, or other crucial signaling networks like PI3K/Akt, NF-κB, or JAK/STAT, would provide foundational knowledge of its cellular impact.

Identification of Specific Protein and Enzyme Targets

Identifying the direct molecular targets is fundamental to understanding the mechanism of any bioactive compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational molecular docking could be employed to pinpoint specific proteins and enzymes that interact with this compound. Research on other indole (B1671886) derivatives has revealed a wide range of protein targets, including enzymes, receptors, and transcription factors. Determining the specific binding partners of this fluorinated analog is crucial to understanding its unique biological activity. For example, studies on other fluoro-indole compounds have suggested potential interactions with enzymes involved in apoptosis.

Modulation of Gene Expression and Protein Regulation

The biological activity of a compound is often mediated through its effects on gene expression and subsequent protein regulation. Transcriptomic analyses, such as RNA sequencing, could provide a global view of the changes in gene expression induced by this compound. This would be followed by proteomic studies to confirm that these transcriptional changes translate to altered protein levels. For example, research on indole-3-acetic acid has demonstrated its ability to inhibit the expression of certain genes. Understanding the specific gene and protein expression profiles altered by this compound would offer significant insights into its functional consequences at the cellular level.

Elucidation of Binding Modes and Interactions with Biological Macromolecules

Once specific protein targets are identified, elucidating the precise binding mode and the nature of the molecular interactions is essential. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry can provide detailed atomic-level information about the interaction between this compound and its biological macromolecule targets. Computational molecular docking and molecular dynamics simulations can further complement these experimental approaches by predicting and visualizing the binding poses and the stability of the compound-target complex. This level of detail is critical for structure-activity relationship studies and for the rational design of more potent and selective derivatives.

Induction of Programmed Cell Death (e.g., Apoptosis, Autophagy)

Many bioactive compounds exert their effects by inducing programmed cell death pathways, such as apoptosis or autophagy. Investigating whether this compound can trigger these processes would be a key area of research. Standard assays to detect apoptosis include TUNEL staining for DNA fragmentation, flow cytometry for Annexin V binding, and western blotting for the activation of caspases. To assess autophagy, the formation of autophagosomes and the conversion of LC3-I to LC3-II can be monitored. Studies on acetic acid have demonstrated its capacity to induce apoptosis in yeast through mitochondria-dependent pathways. Determining if this compound shares these properties and identifying the specific molecular players involved would be a significant advancement in understanding its potential therapeutic applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Modulating Biological Activity in Indole (B1671886) Derivatives

The biological activity of indole derivatives can be systematically modulated by strategic modifications to the indole core, including the position and nature of substituents on the benzene (B151609) and pyrrole (B145914) rings, and alterations to any side chains. mdpi.comresearchgate.net

Key design principles for modifying the bioactivity of indole compounds include:

Substitution on the Indole Ring: The position and electronic properties of substituents on the indole scaffold are critical. For instance, in the context of anticancer activity, the presence of halogen atoms like fluorine, chlorine, or bromine at the C5 or C7 position can significantly influence cytotoxicity. mdpi.com Similarly, substitutions at the N1, C2, C3, and C5 positions have been shown to be pivotal for various pharmacological effects. For example, in the development of non-steroidal anti-inflammatory drugs (NSAIDs) based on the indole acetic acid structure, substitutions at the C5 position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) were found to be more active than the unsubstituted analogue. youtube.com

Modification of the C3 Side Chain: The substituent at the C3 position of the indole ring is a common site for modification to alter pharmacological profiles. For many biological targets, an acetic acid moiety at this position is crucial for activity. youtube.com However, changes to this side chain, such as converting the carboxylic acid to an amide or ester, or altering the chain length, can drastically decrease or abolish activity, depending on the target. youtube.com

Isosteric Replacements: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy. For example, replacing the indole nitrogen with a carbon atom to create an indene (B144670) analogue (as seen in the drug Sulindac) can retain biological activity, indicating that the indole nitrogen itself is not always essential for interaction with the target. youtube.com

These principles guide medicinal chemists in the rational design of new indole derivatives with tailored biological activities, from anticancer and anti-inflammatory to antiviral agents. nih.gov

Impact of Fluoro-Substitution on Indole Acetate (B1210297) Bioactivity

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. oup.com Fluorine's small size and high electronegativity can improve metabolic stability, membrane permeation, and binding affinity to target proteins. oup.com In the case of indole acetic acid derivatives, fluoro-substitution, particularly on the benzene ring, has a pronounced effect on bioactivity.

The specific placement of the fluorine atom is critical. For instance, studies comparing various fluoro-substituted indole-3-acetic acids have shown differing effects on their auxin (plant growth regulator) activity. While 6-fluoroindole-3-acetic acid shows a significantly higher fluorescence quantum yield compared to the parent indole-3-acetic acid (IAA), 4-fluoro and 7-fluoro derivatives exhibit a blue shift in their absorption spectra. nih.gov

A direct comparison of 4-substituted indole-3-acetic acids highlights the distinct impact of different substituents at this position. A study comparing 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), 4-chloroindole-3-acetic acid (4-Cl-IAA), and 4-methylindole-3-acetic acid (4-CH₃-IAA) revealed significant differences in their biological profiles. nih.govtandfonline.com

| Compound | Root Formation (Black Gram) | Hypocotyl Growth Inhibition (Chinese Cabbage) | Hypocotyl Swelling (Black Gram) |

|---|---|---|---|

| 4-CF₃-IAA | Strongly Promoting | Weaker than 4-CH₃-IAA and 4-Cl-IAA | Weaker than 4-CH₃-IAA and 4-Cl-IAA |

| 4-Cl-IAA | Promoting | Strong | Strong |

| 4-CH₃-IAA | Weakly Promoting | Strong | Strong |

This table summarizes the comparative biological activities of 4-substituted indole-3-acetic acids based on findings from referenced studies. nih.govtandfonline.com

This data demonstrates that a trifluoromethyl group at the C4 position confers strong root-promoting activity, whereas chloro and methyl groups at the same position lead to strong growth inhibition and swelling effects but weaker root promotion. nih.govtandfonline.com The high lipophilicity of the trifluoromethyl group is a contributing factor to its distinct activity profile. tandfonline.com These findings underscore that fluoro-substitution on the indole acetate core can profoundly and specifically alter the compound's interaction with biological systems, an effect that is highly dependent on the position of the substituent.

Influence of Side Chain Modifications on Pharmacological Profile

The acetic acid side chain at the C3 position is a defining feature of many biologically active indole derivatives, including the well-known anti-inflammatory drug indomethacin. youtube.com Modifications to this side chain are a critical aspect of SAR studies and can lead to significant changes in the pharmacological profile.

Key findings regarding side chain modifications of indole acetic acids include:

The Carboxyl Group: The carboxylic acid moiety (-COOH) is often essential for activity. Its replacement with other acidic functional groups typically decreases anti-inflammatory activity. Furthermore, converting the acid to an amide (-CONH₂) generally results in inactive compounds. youtube.com This suggests that the acidic, ionizable nature of the carboxyl group is crucial for interacting with the biological target, such as the active site of cyclooxygenase (COX) enzymes.

Chain Length: The length of the alkyl chain connecting the indole ring to the carboxyl group is important. While indole-3-acetic acid is the base structure, extending the chain to create indole-3-butyric acid (IBA) is known to alter biological activity, for example in promoting root formation in plant cuttings. nih.govresearchgate.net

Alpha-Substitution: Introducing a methyl group at the alpha-position of the acetic acid side chain (the carbon adjacent to the carboxyl group) has been shown to have no significant effect on anti-inflammatory activity. youtube.com

These relationships highlight the specific structural requirements of the C3-acetic acid side chain for maintaining pharmacological activity. The carboxyl group, in particular, appears to be a key pharmacophoric feature for many biological actions of this class of compounds.

Development of Predictive Models for Biological Efficacy (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These predictive models are invaluable in drug discovery for forecasting the efficacy of unsynthesized compounds, thereby saving time and resources. jocpr.comresearchgate.net For indole derivatives, numerous QSAR studies have been conducted to predict activities ranging from anticancer to antimicrobial. researchgate.netnih.govtandfonline.com

The development of a robust QSAR model follows a systematic process, beginning with the selection of appropriate molecular descriptors and culminating in rigorous statistical validation. basicmedicalkey.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.govnih.gov The selection of relevant descriptors is a critical step, as they form the basis of the correlation with biological activity. nih.gov Descriptors can be categorized based on the dimensionality of the molecular representation from which they are derived. hufocw.orgdrugdesign.org

| Descriptor Class | Description | Examples |

|---|---|---|

| 1D Descriptors | Derived from the chemical formula. drugdesign.org | Molecular Weight, Atom Counts, Ring Counts. hufocw.org |

| 2D Descriptors | Derived from the 2D structural graph, encoding atomic connectivity. drugdesign.org | Topological Polar Surface Area (TopoPSA), Molecular Connectivity Indices, Kappa Indices. researchgate.nethufocw.org |

| 3D Descriptors | Derived from the 3D molecular conformation. drugdesign.org | Solvent Accessible Surface Area, Dipole Moment, Steric Fields (CoMFA), Geometrical properties. hufocw.orgmdpi.com |

| Electronic Descriptors | Encode aspects related to the electron distribution. hufocw.org | Partial Atomic Charges, HOMO/LUMO Energies. hufocw.org |

This table categorizes the types of molecular descriptors commonly used in QSAR studies.

In QSAR studies of indole derivatives for anticancer activity, critical descriptors have been identified, including TopoPSA and various electronic properties. nih.gov Other studies have successfully used topological indices and atom pairs to develop high-quality predictive models. benthamdirect.com The choice of descriptors depends on the specific biological activity being modeled and the structural diversity of the compound library.

The validation of a QSAR model is essential to ensure its reliability, robustness, and predictive power. basicmedicalkey.com A statistically sound model should not only fit the existing data well but also accurately predict the activity of new, untested compounds. Validation is performed according to established principles, such as those set forth by the Organisation for Economic Co-operation and Development (OECD). basicmedicalkey.comscribd.comnih.gov

The OECD has outlined five principles for a QSAR model to be considered valid for regulatory purposes:

A defined endpoint. scribd.comnih.gov

An unambiguous algorithm. scribd.comnih.gov

A defined domain of applicability. basicmedicalkey.comscribd.com

Appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.comscribd.com

A mechanistic interpretation, if possible. scribd.com

Validation is typically divided into two main categories:

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. basicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The cross-validated correlation coefficient (q²) is a key metric here; a high q² value (typically > 0.5) indicates good internal predictive ability. jocpr.commdpi.com

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed using the external correlation coefficient (R²ext or pred_r²). basicmedicalkey.commdpi.comnih.gov A high value indicates that the model can successfully predict the activities of external compounds.

Common statistical parameters used to validate QSAR models are summarized below:

| Parameter | Symbol | Description | Typical Value for a Good Model |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-Validated R² | q² or Q² | Measures the internal predictive ability (robustness). | > 0.5 |

| External (Predictive) R² | R²ext | Measures the predictive ability for an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Measures the average magnitude of the prediction errors. | Low value |

By adhering to these rigorous validation procedures, QSAR models for indole derivatives can serve as powerful and reliable tools in the design and discovery of novel therapeutic agents. basicmedicalkey.comnih.gov

Computational Approaches in the Study of 2 4 Fluoro 1h Indol 3 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-fluoro-1H-indol-3-yl)acetic acid, docking simulations are employed to understand how this ligand might interact with the binding site of a specific protein target.

The process involves placing the 3D structure of this compound into the active site of a target receptor and evaluating the binding affinity using a scoring function. This analysis reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are vital for molecular recognition and biological activity. For instance, studies on similar indole-based compounds have shown that the indole (B1671886) nitrogen and the carboxylic acid group are often key pharmacophoric features involved in forming hydrogen bonds with amino acid residues like Arginine, Serine, or Tyrosine within a binding pocket. drugbank.comnih.gov The fluorine atom at the 4-position of the indole ring can modulate the electronic properties of the ring and may form specific halogen bonds or other favorable interactions, potentially enhancing binding affinity and selectivity.

Detailed research findings from docking studies on analogous indoleacetic acids against various targets, such as peroxisome proliferator-activated receptors (PPARs), highlight the importance of the spatial arrangement of the acidic head group and the hydrophobic indole core for potent activity. nih.gov These simulations guide the rational design of new derivatives with improved binding characteristics.

Table 1: Representative Ligand-Protein Interactions for Indole-3-Acetic Acid Analogs from Docking Studies

| Interacting Residue | Interaction Type | Role in Binding |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond, Salt Bridge | Anchors the acidic carboxylate group of the ligand. |

| Tyrosine (Tyr) | Hydrogen Bond, π-π Stacking | Interacts with the carboxyl group and the indole ring system. |

| Serine (Ser) | Hydrogen Bond | Forms hydrogen bonds with the N-H of the indole ring or the carboxyl group. |

| Leucine (Leu) | Hydrophobic Interaction | Forms van der Waals contacts with the indole ring. |

This table is a generalized representation based on common interactions observed for indole-containing ligands in various protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a protein target. mdpi.com

Starting from a docked pose, an MD simulation can reveal whether the initial binding mode is stable or if the ligand reorients itself to find a more favorable conformation within the binding site. These simulations provide insights into the structural rearrangements of both the ligand and the protein upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

Cheminformatics for Chemical Space Exploration and Scaffold Diversity

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the study of this compound, cheminformatics plays a key role in exploring the surrounding chemical space and identifying novel scaffolds with similar desired properties. mdpi.com

By analyzing databases of known active molecules, researchers can identify common structural motifs and pharmacophores. The indole-3-acetic acid scaffold can be used as a query to search for structurally diverse compounds that may exhibit similar biological activity. nih.gov Techniques such as similarity searching, clustering, and scaffold diversity analysis help in navigating the vast chemical space to find new starting points for drug design. chemrxiv.orgmdpi.com

Self-organizing maps (SOMs) and t-distributed stochastic neighbor embedding (t-SNE) are visualization tools used to map high-dimensional chemical space onto a two-dimensional plot, allowing for the intuitive exploration of compound libraries and the identification of unexplored regions. mdpi.commdpi.com This approach ensures that newly designed libraries of compounds based on the this compound scaffold are diverse, increasing the chances of discovering molecules with improved properties.

Machine Learning Applications in Drug Discovery and Design

Machine learning (ML) is increasingly being used to accelerate the drug discovery process by building predictive models from large chemical and biological datasets. nih.gov These models can predict a wide range of properties for molecules like this compound, including biological activity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a common ML approach where a model is trained to correlate the chemical structure of compounds with their biological activity. acs.org For a series of indoleacetic acid analogs, a QSAR model could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. Deep learning models, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules, capturing intricate structural features that influence their activity. nih.govmdpi.com

ML models can augment traditional drug development pipelines at various stages, from initial hit discovery to lead optimization, by providing rapid and accurate predictions that guide experimental work. nih.gov

Table 2: Applications of Machine Learning in the Study of Indole-Based Compounds

| ML Application | Description | Potential Outcome |

|---|---|---|

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. | Prioritization of novel this compound derivatives with potentially higher potency. |

| ADMET Prediction | Trains models to predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of candidates with favorable drug-like properties and lower risk of failure in later stages. |

| Target Prediction | Predicts the most likely biological targets for a given compound based on its structure. | Identification of new therapeutic applications or potential off-target effects for this compound. |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound, virtual screening could be used to find similar or structurally different molecules with potentially higher activity from commercial or proprietary databases. researchgate.net

Once a promising lead compound is identified, computational strategies are employed for lead optimization. This process involves making iterative modifications to the lead structure to improve its potency, selectivity, and ADMET properties. nih.govnih.govresearchgate.net Structure-based drug design, guided by docking and MD simulations, allows chemists to rationally design modifications that enhance interactions with the target protein. For example, if a specific pocket in the binding site is unoccupied, a substituent could be added to the indole ring of this compound to fill that space and increase binding affinity. Free energy perturbation (FEP) calculations can be used to accurately predict the change in binding affinity resulting from small chemical modifications, guiding the optimization process more efficiently. nih.gov This multi-step in silico process significantly refines the selection and design of candidates for clinical trials. pelagobio.comshsmu.edu.cn

Emerging Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The intrinsic properties of the 2-(4-fluoro-1H-indol-3-yl)acetic acid scaffold make it a promising candidate for probe development. Ring-substituted indole-3-acetic acids, including the 4-fluoro derivative, exhibit distinct and characteristic absorption and fluorescence spectra. This inherent fluorescence is a critical feature for a probe, allowing for detection and visualization within cellular environments without the need for a separate fluorescent tag.

Specifically, 4- and 7-fluoroindole-3-acetic acid show blue shifts in their absorption spectra compared to the parent IAA molecule, a property that can be exploited for specific detection methods nih.gov. The development of probes based on this scaffold could enable researchers to track the distribution of the molecule, identify its binding partners, and elucidate its mechanism of action in real-time. While direct application of this compound as a probe is still an emerging area, its spectroscopic characteristics provide a strong foundation for its future design as a tool for biological discovery.

Potential in Advanced Drug Delivery Systems

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. The indole-3-acetic acid backbone has been investigated for its role in such systems. For instance, IAA has been explored as a prodrug component in virus-based nanocarriers for targeted cancer therapy taylorandfrancis.com.

Furthermore, research has shown that indole-3-acetic acid and its derivatives can participate in peroxidase-catalyzed reactions that accelerate the peroxidation of liposomes nih.gov. While this particular study highlights a potential pro-oxidant activity, it also underscores the interaction of the indoleacetic acid scaffold with lipid membranes. This interaction is a key consideration in the design of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles. Encapsulating this compound within such nanocarriers could potentially control its release, protect it from premature degradation, and improve its delivery to specific tissues, thereby enhancing its therapeutic potential while minimizing off-target effects.

Multi-Targeted Drug Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. Multi-target drug design, which aims to create a single molecule that can modulate several targets simultaneously, is a promising strategy to improve efficacy and reduce the likelihood of drug resistance nih.govdovepress.comnih.gov. The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure can be modified to interact with a wide range of biological targets mdpi.com.

Researchers have successfully used the indole scaffold to create dual-acting inhibitors. For example, hybrid molecules combining indole and triazole motifs have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerase-1 (PARP-1), two important targets in cancer therapy acs.org. Given that this compound possesses this privileged indole core, it represents an excellent starting point for a scaffold-based approach to design novel multi-target agents nih.gov. By strategically modifying its structure, it may be possible to develop new therapeutics that simultaneously address different facets of a complex disease.

Addressing Drug Resistance Mechanisms

The rise of antimicrobial and anticancer drug resistance is a major global health crisis. A promising strategy to combat this is the development of compounds that can resensitize resistant pathogens or cancer cells to existing therapies. Research into fluoroindole derivatives has shown significant potential in this area.

Studies have demonstrated that simple fluoroindoles, such as 4-fluoroindole (B1304775) and 7-fluoroindole, can inhibit the formation of biofilms and reduce the production of virulence factors in the opportunistic pathogen Pseudomonas aeruginosa nih.gov. Crucially, these compounds were also found to enhance the susceptibility of P. aeruginosa to conventional aminoglycoside antibiotics asm.org. Similarly, other halogenated indole derivatives, including 5-fluoroindole, have shown antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii nih.gov. In the context of cancer, derivatives like 2-aryl-2-(3-indolyl)acetohydroxamic acids have proven effective against multidrug-resistant cancer cells nih.gov. These findings suggest that the 4-fluoroindole core of this compound could be a key pharmacophore for developing agents that disrupt resistance mechanisms, potentially leading to more effective combination therapies.

| Fluoroindole Derivative | Organism | Observed Effect |

| 4-Fluoroindole | Pseudomonas aeruginosa | Enhances susceptibility to aminoglycoside antibiotics asm.org |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibits biofilm formation and virulence factor production nih.gov |

| 5-Fluoroindole | Acinetobacter baumannii | Antimicrobial and antibiofilm activity against XDRAB strains nih.gov |

Therapeutic Potential in Parasitic Diseases

Neglected tropical diseases caused by parasites such as Leishmania and Trypanosoma affect millions of people worldwide, and new, more effective treatments are urgently needed. The indole scaffold has emerged as a valuable starting point for the design of novel antiparasitic drugs mdpi.com. Various indole derivatives have been synthesized and tested for activity against these parasites.

For instance, novel 5-nitroindole-rhodanine conjugates have demonstrated potent leishmanicidal activity against both Leishmania donovani and Leishmania major nih.gov. Other heterocyclic systems incorporating indole or acetic acid moieties have also shown promise against Trypanosoma cruzi, the causative agent of Chagas disease rsc.orgnih.gov. The established antiparasitic potential of the indole nucleus provides a strong rationale for investigating this compound and its derivatives as a new class of agents for treating parasitic infections.

| Indole-Based Compound Class | Target Parasite | Reference |

| Indole-Rhodanine Conjugates | Leishmania donovani, Leishmania major | nih.gov |

| Dehydroabietic Acid-Amino Acid Conjugates | Leishmania donovani, Trypanosoma cruzi | rsc.org |

| Triazolethione Derivatives | Trypanosoma cruzi | nih.gov |

| General Indole Derivatives | Plasmodium, Trypanosoma, Leishmania | mdpi.com |

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is crucial for its development. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to achieve this. These technologies allow for a global analysis of cellular changes in response to a compound, offering deep insights into its biological effects.

Omics approaches have already been applied to study related fluoroindole compounds. For example, a combination of transcriptomics and metabolomics was used to reveal how 4-fluoroindole alters the physiology of P. aeruginosa, leading to increased antibiotic susceptibility asm.org. Similarly, multi-omics analyses have detailed the metabolic and regulatory adaptations of E. coli when grown in the presence of various fluoroindoles frontiersin.org. Furthermore, metabolomics has been extensively used to map the metabolic fate of the parent compound, indole-3-acetic acid, in different biological systems nih.govmetabiom.org. Applying these powerful technologies to this compound will be a critical next step to elucidate its mechanism of action, identify its specific cellular targets, and discover potential biomarkers for its activity biocrates.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。